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L-GLUTAMIC ACID (1-13C)

Cat. No.: B1580185
M. Wt: 148.12
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of L-Glutamic Acid as a Central Metabolite and Neurotransmitter Precursor

L-Glutamic Acid, commonly known as glutamate (B1630785), is a non-essential amino acid with a central role in numerous cellular functions far beyond its use as a building block for proteins. nih.govwikipedia.org

Role in Carbon and Nitrogen Metabolism Intersections

L-Glutamic Acid occupies a critical intersection between carbon and nitrogen metabolism. nih.govresearchgate.net It is directly linked to the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central hub of cellular energy production. wikipedia.org Glutamate can be synthesized from the Krebs cycle intermediate α-ketoglutarate through the action of enzymes like glutamate dehydrogenase, a process that assimilates nitrogen into the cellular pool. nih.govresearchgate.net Conversely, glutamate can be deaminated to form α-ketoglutarate, providing carbon skeletons to the Krebs cycle for energy generation. wikipedia.org Through transamination reactions, the amino group from glutamate can be transferred to various α-keto acids to synthesize other amino acids, making it a key player in nitrogen distribution throughout the cell. wikipedia.orgnih.gov

Importance in Maintaining Cellular Homeostasis

The versatile roles of L-Glutamic Acid are fundamental to maintaining cellular balance, or homeostasis. frontiersin.org By feeding into the Krebs cycle, it performs an anaplerotic function, replenishing cycle intermediates that are consumed in biosynthetic pathways. nih.gov Glutamate is also a crucial precursor for the synthesis of glutathione, the body's primary endogenous antioxidant, which is essential for protecting cells from oxidative damage. nih.govthermofisher.comnih.gov In the central nervous system, glutamate is the most abundant excitatory neurotransmitter, playing a vital role in synaptic plasticity, learning, and memory. wikipedia.orgnih.gov The precise control of glutamate levels is therefore critical for both metabolic and neurological health. frontiersin.org

Rationale for 1-13C Labeling in L-Glutamic Acid for Specific Research Applications

The specific labeling of L-Glutamic Acid at the C-1 position provides a unique tool for investigating specific metabolic pathways. When L-Glutamic Acid (1-¹³C) is converted to α-ketoglutarate, the ¹³C label remains at the C-1 position. nih.gov In the subsequent step of the Krebs cycle, the enzyme α-ketoglutarate dehydrogenase catalyzes a decarboxylation reaction, releasing this specific ¹³C-labeled carbon atom as ¹³CO₂. nih.gov

This targeted release of the label allows for a direct measurement of glutamate oxidation and the flux through this particular step of the Krebs cycle. nih.gov For instance, in studies of brain metabolism, tracking the incorporation of ¹³C from labeled glucose into the various carbon positions of glutamate and glutamine allows researchers to calculate the rates of the neuronal TCA cycle and neurotransmitter cycling. jneurosci.orgnih.govresearchgate.net Using a tracer like L-Glutamic Acid (1-¹³C) is particularly advantageous because the loss of the label as ¹³CO₂ provides a clear and quantifiable endpoint for its oxidative metabolism. nih.govnih.gov This specificity helps to distinguish the oxidative fate of glutamate from its other metabolic roles, such as transamination or incorporation into proteins, providing a less ambiguous measure of Krebs cycle activity compared to other labeling patterns. nih.gov

Interactive Data Tables

Natural Abundance of Stable Isotopes

This table shows the approximate natural abundance of the principal stable isotopes for elements commonly found in biological molecules. The low natural abundance of heavier isotopes like ¹³C forms the basis for detection in tracer studies.

ElementIsotopeNatural Abundance (%)
Hydrogen¹H99.985
²H (D)0.015
Carbon¹²C98.9
¹³C1.1
Nitrogen¹⁴N99.63
¹⁵N0.37
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20

Data sourced from general scientific knowledge.

Example Mass Isotopomer Distribution (MID)

This hypothetical example illustrates how the MID of a 5-carbon metabolite might look before and after the introduction of a ¹³C-labeled tracer. The shift in distribution from M+0 to heavier isotopomers (M+1, M+2, etc.) is what researchers measure to determine metabolic activity.

Mass IsotopomerAbundance (Unlabeled)Abundance (Labeled)
M+094.5%30.0%
M+15.0%45.0%
M+20.4%20.0%
M+3<0.1%4.0%
M+4<0.1%0.8%
M+5<0.1%0.2%

This table represents illustrative data for educational purposes.

Positional Specificity of 1-13C Label for Tracing Carboxylation Events

The strategic placement of the stable isotope on the first carbon (C1) of L-Glutamic Acid is what endows L-Glutamic Acid (1-¹³C) with its remarkable specificity for studying carboxylation events, particularly reductive carboxylation. nih.govmit.edu This specificity arises from the distinct enzymatic reactions that govern the fate of the C1 carbon in opposing metabolic routes.

Once L-Glutamic Acid (1-¹³C) enters the cell, it is typically converted to α-ketoglutarate (1-¹³C) via transamination or the action of glutamate dehydrogenase. nih.gov At this juncture, α-ketoglutarate stands at a metabolic crossroads with two primary fates within the TCA cycle:

Oxidative (Forward) TCA Cycle: In the canonical, energy-producing direction of the TCA cycle, α-ketoglutarate is oxidatively decarboxylated to succinyl-CoA by the enzyme complex α-ketoglutarate dehydrogenase. This reaction specifically removes the C1 carboxyl group, releasing the ¹³C label as ¹³CO₂. Consequently, the label does not get incorporated into downstream TCA cycle intermediates like succinate, fumarate, or malate (B86768). nih.govmit.edu

Reductive (Reverse) Carboxylation: Under certain conditions, such as hypoxia or in cells with defective mitochondria, the TCA cycle can run in reverse. mit.edunih.gov In this pathway, α-ketoglutarate is reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate. This reaction adds a carboxyl group and, crucially, retains the original C1 carbon from the α-ketoglutarate backbone. The resulting ¹³C-labeled isocitrate is then isomerized to citrate (B86180) (5-¹³C). nih.govmit.edu

Therefore, the detection of the ¹³C label in citrate or its downstream products like aspartate is a direct and unambiguous indicator that reductive carboxylation has occurred. The loss of the label signifies that the oxidative TCA cycle is the active pathway. This "on/off" signal based on the label's position makes L-Glutamic Acid (1-¹³C) a highly precise tool for investigating the activity of reductive carboxylation. nih.govmit.edu

Distinguishing Metabolic Pathways Through Labeling Patterns

The unique fate of the C1 carbon from L-Glutamic Acid (1-¹³C) allows researchers to clearly distinguish between oxidative and reductive metabolic pathways. By analyzing the mass isotopomer distribution (the pattern of isotope labeling) in key metabolites, a quantitative picture of metabolic flux can be constructed.

When cells are supplied with L-Glutamic Acid (1-¹³C), the labeling pattern of citrate becomes a critical diagnostic checkpoint. The presence of citrate with one additional mass unit (M+1) confirms that the ¹³C from the tracer has been retained through the reductive carboxylation pathway mediated by IDH. mit.edu Conversely, an absence of this M+1 citrate, when glutamine is the primary carbon source entering the cycle, indicates that the carbon is flowing through the oxidative pathway and being lost as CO₂. nih.gov

The choice of tracer is paramount, as different labeling positions on glutamic acid or its precursor glutamine can reveal different aspects of metabolism. The following table summarizes the utility of various ¹³C-labeled glutamine/glutamate tracers in distinguishing metabolic pathways.

Isotopic TracerMetabolic Pathway TracedFate of the ¹³C LabelKey Labeled Products Detected
L-Glutamic Acid (1-¹³C)Reductive CarboxylationRetained during reductive carboxylation by IDH; Lost as ¹³CO₂ during oxidative decarboxylation by α-ketoglutarate dehydrogenase. nih.govmit.eduCitrate (M+1), Aspartate (M+1) mit.edu
L-Glutamine (5-¹³C)Reductive Carboxylation's contribution to LipogenesisRetained through reductive carboxylation and incorporated into cytosolic Acetyl-CoA for fatty acid synthesis. nih.govCitrate (M+1), Fatty Acids (M+1) mit.edu
L-Glutamine (U-¹³C₅)Overall Glutamine Contribution to TCA Cycle and LipogenesisAll five carbons are labeled, allowing for tracking through both oxidative and reductive pathways, creating distinct multi-labeled patterns. nih.govOxidative: Citrate (M+4), Malate (M+4) Reductive: Citrate (M+5), Malate (M+3) nih.gov

This ability to differentiate pathways is crucial in contexts like cancer biology, where the switch to reductive carboxylation is a known metabolic adaptation that supports the synthesis of lipids needed for new cell membranes. nih.govnih.gov

Historical Development of Isotopic Tracing Techniques Utilizing L-Glutamic Acid (1-¹³C)

The use of isotopic tracers to study metabolism is a concept that has evolved significantly over decades. Early investigations, dating back to the 1970s, often relied on radioactive isotopes like Carbon-14 (¹⁴C). Studies using [¹⁴C]glutamate provided the initial evidence of its oxidation by astrocytes and its entry into the TCA cycle. frontiersin.orgphysiology.orgphysiology.org

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy and the commercial availability of stable, non-radioactive isotopes like Carbon-13 (¹³C) in the 1970s marked a technological turning point. researchgate.net However, it was in the early 1990s that these techniques became powerful enough for detailed in vivo and in vitro studies. A landmark 1993 study utilized [U-¹³C]glutamate and ¹³C-NMR to provide more comprehensive information on the metabolic fate of glutamate in astrocytes, demonstrating that a significant portion was metabolized via the TCA cycle. frontiersin.orgnih.gov Around the same time, ¹³C-MRS techniques were developed that could detect labeled glutamate in the human brain following the infusion of ¹³C-labeled glucose, laying the groundwork for non-invasive human metabolic studies. researchgate.netbiorxiv.org

The formalization of ¹³C-Metabolic Flux Analysis (¹³C-MFA) as a rigorous quantitative method also took shape in the early 1990s. d-nb.info This framework combined isotopic labeling experiments with computational modeling to provide precise flux maps of cellular metabolism. nsf.govresearchgate.net Within this context, specifically labeled substrates like L-Glutamic Acid (1-¹³C) became powerful tools. Researchers could now move beyond simple qualitative observations of label incorporation to quantifying the rates of specific reactions and the relative importance of competing pathways, such as the oxidative versus the reductive TCA cycle. nih.govmit.edu This evolution from radioactive tracers to sophisticated ¹³C-MFA has transformed our understanding of the metabolic pathways in which L-Glutamic Acid is a central participant.

Properties

Molecular Weight

148.12

Purity

98%

Origin of Product

United States

Synthesis and Preparation of L Glutamic Acid 1 13c for Research Applications

Synthetic Pathways for Regiospecifically Labeled L-Glutamic Acid (1-13C)

The introduction of a 13C label at a specific position within the L-glutamic acid molecule, known as regiospecific labeling, can be achieved through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis Approaches

Enzymatic methods are highly valued for their stereospecificity and regiospecificity, often leading to high yields of the desired L-isomer without the need for extensive purification to remove unwanted stereoisomers. d-nb.infouniversiteitleiden.nl A common enzymatic approach involves the use of glutamate (B1630785) dehydrogenase. This enzyme can catalyze the reductive amination of α-ketoglutarate to L-glutamate. wikipedia.org By using a 13C-labeled precursor, the isotope can be incorporated into the final product.

Another powerful enzymatic strategy employs transaminases. These enzymes catalyze the transfer of an amino group from a donor amino acid to a α-keto acid. For the synthesis of L-Glutamic acid (1-13C), a 13C-labeled α-ketoglutarate can be used as the acceptor molecule, with a suitable amino acid as the donor. wikipedia.org The choice of enzyme and reaction conditions is critical to ensure the efficient and specific incorporation of the 13C label.

Research has also demonstrated the use of microorganisms for the biosynthesis of labeled L-glutamate. For instance, Microbacterium ammoniaphilum has been used to produce L-glutamate from 13C-labeled glucose. nih.gov While this can result in labeling at multiple carbon positions, it highlights the potential of whole-cell biocatalysis in producing isotopically labeled amino acids. nih.gov

Chemical Synthesis Methods

Chemical synthesis offers a versatile alternative for producing L-Glutamic acid (1-13C). These methods often provide a more direct route to specific labeling patterns that may be challenging to achieve enzymatically. A general strategy involves the use of a chiral starting material to ensure the correct stereochemistry of the final product. For instance, a protected L-pyroglutamic acid derivative can be used as a chiral template. google.com

A multi-step chemical synthesis can be designed to introduce the 13C label at the desired C1 position. This often involves the use of a 13C-labeled reagent, such as potassium cyanide (K13CN), at a key step in the synthetic pathway. The synthesis of labeled amino acids can also be achieved through palladium-catalyzed C(sp3)–H functionalization, offering a versatile route to various isotopically labeled amino acids. rsc.org

One documented chemical synthesis of N-Fmoc-L-Glu-5-13C acid, a derivative of glutamic acid, starts with L-glutamic-5-13C acid. nih.gov This demonstrates a protection and de-protection reaction sequence to yield the desired labeled compound. nih.gov Although this example labels the C5 position, similar principles can be applied to synthesize the C1-labeled analogue by starting with the appropriately labeled precursor.

Isotopic Enrichment and Purity Assessment for L-Glutamic Acid (1-13C)

Ensuring the high isotopic enrichment and chemical purity of L-Glutamic acid (1-13C) is paramount for its use in research. pharma-industry-review.comalmacgroup.com The presence of unlabeled or multiply labeled molecules can interfere with the interpretation of experimental data.

Analytical Techniques for Purity Verification

A suite of advanced analytical techniques is employed to verify the purity of isotopically labeled compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.net It can accurately distinguish between the labeled compound and its unlabeled counterpart based on their mass-to-charge ratio. almacgroup.com Techniques like electrospray ionization (ESI)-HR-MS are particularly useful for analyzing stable isotope-labeled organic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, ensuring that it is free from other chemical contaminants. pharma-industry-review.com A certificate of analysis for a commercially available L-Glutamic acid-13C product shows a purity of 99.9% as determined by HPLC. medchemexpress.com

The following table summarizes the typical analytical data for commercially available L-Glutamic acid (1-13C):

ParameterTypical ValueSource
Isotopic Purity99 atom % 13C sigmaaldrich.com
Chemical Purity (HPLC)≥98% sigmaaldrich.comisotope.com
AppearanceWhite to off-white solid medchemexpress.com
Melting Point205 °C (decomposes) sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Strategies for Maximizing Isotopic Purity

Maximizing the isotopic purity of L-Glutamic acid (1-13C) begins with the choice of starting materials and synthetic route.

High-Purity Precursors: Utilizing starting materials with very high isotopic enrichment is a fundamental requirement.

Optimized Reaction Conditions: Reaction conditions must be carefully controlled to prevent isotopic dilution or scrambling.

Rigorous Purification: After synthesis, rigorous purification steps, such as chromatography, are essential to remove any unlabeled or improperly labeled species.

Fractional Labeling Control: In biosynthetic approaches, the composition of the growth media can be tailored to control the degree of isotopic labeling. For instance, using a specific percentage of a 13C-labeled carbon source can achieve a desired level of fractional labeling. nih.gov

Analytical Methodologies for Tracing L Glutamic Acid 1 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Glutamic Acid (1-13C) Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique central to the study of metabolic pathways using isotopically labeled compounds like L-Glutamic Acid (1-13C). By tracking the incorporation and transformation of the 13C label, NMR allows for the detailed investigation of metabolic fluxes and the elucidation of biochemical pathways in vitro and in vivo. This methodology is predicated on the magnetic properties of the 13C nucleus, which, although less abundant than 12C, can be detected and quantified to provide insights into the metabolic fate of the labeled precursor.

Direct 13C-NMR spectroscopy allows for the observation of carbon atoms within a molecule. When L-Glutamic Acid is enriched with 13C at the C1 position (the carboxyl carbon), this specific atom gives a distinct signal in the 13C-NMR spectrum. As the labeled glutamate (B1630785) is metabolized, the 13C isotope is incorporated into various downstream metabolites, such as glutamine and intermediates of the tricarboxylic acid (TCA) cycle. Detecting the appearance of the 13C label in the specific carbon positions of these subsequent molecules provides direct evidence of metabolic pathways and allows for the measurement of their activity. For example, the metabolism of [1-13C]-glucose can lead to the formation of [4-13C]-glutamate and [4-13C]-glutamine through the TCA cycle.

In 13C-NMR spectroscopy, the precise location of a signal, known as the chemical shift (δ), is dependent on the chemical environment of the carbon atom. The assignment of these signals is crucial for identifying metabolites and the position of the 13C label within them. The chemical shifts for L-glutamic acid are well-established. The carbonyl carbons (C1 and C5) resonate at the downfield end of the spectrum (higher ppm values) compared to the aliphatic carbons (C2, C3, C4).

One- and two-bond 13C isotope shifts can cause small changes in the 1H chemical shifts, which must be considered for accurate spectral analysis, particularly in complex mixtures of isotopomers. Theoretical calculations, such as those using the Gauge-Induced Atomic Orbital (GIAO) method, can be employed to predict and confirm experimental chemical shifts.

Below is an interactive data table of assigned chemical shifts for L-Glutamic Acid.

Note: Chemical shifts can vary slightly depending on experimental conditions such as pH and solvent. The values presented are typical and based on data from the Biological Magnetic Resonance Bank.

A key application of NMR in metabolic studies is the quantification of 13C enrichment in glutamate and its metabolites. This provides a measure of the extent to which the labeled substrate has been utilized. Several NMR-based methods are employed for this purpose.

One common approach involves comparing the signals in 13C-edited and non-edited proton spectra. For instance, the fractional enrichment of glutamate C4 can be calculated from the ratio of the peak heights in the difference (13C) and non-edited (12C + 13C) spectra. More advanced methods use an inverse spin-echo difference spectroscopy technique, which has been shown to be more precise than standard 13C NMR for determining enrichment in nonprotonated carbons like the C1 of glutamate.

Quantitative 13C-NMR can also be performed using an internal standard, such as CH313COONa, and a relaxation reagent to ensure accurate signal integration. This methodology allows for the determination of the bulk carbon stable isotope ratio. The accuracy of these NMR-based quantification methods has been shown to be in good agreement with conventional techniques like gas chromatography-mass spectrometry (GC/MS).

Metabolic flux analysis (MFA) aims to quantify the rates of reactions within a metabolic network. 13C-MFA uses the distribution of 13C labels in various metabolites to reconstruct intracellular metabolic fluxes. Advanced NMR techniques are indispensable for providing the detailed isotopomer data required for accurate flux analysis.

In vivo Magnetic Resonance Spectroscopy (MRS) allows for the non-invasive study of metabolism in living organisms. By infusing a 13C-labeled substrate, such as [1-13C]glucose, researchers can dynamically track the incorporation of the label into brain metabolites like glutamate and glutamine in real-time.

These studies have been instrumental in quantifying key metabolic rates in the brains of animal models. For example, 13C MRS has been used in rats to measure the cerebral tricarboxylic acid (TCA) cycle rate and the rate of glutamine synthesis. In mice, direct 13C detection at high magnetic fields (14.1 T) has provided highly resolved spectra, enabling the quantification of neuron-glial metabolism, including the TCA cycle flux in both astrocytes and neurons, and the neurotransmission rate. Such experiments provide crucial insights into brain energy metabolism and the glutamate-glutamine cycle, which is fundamental to neurotransmission.

The table below summarizes representative metabolic flux data obtained from in vivo MRS studies in non-human subjects.

Data adapted from a study on mouse brain metabolism using [1,6-13C2]glucose infusion.

When metabolic pathways are complex, the resulting metabolites can have multiple 13C labels, creating a mixture of different isotopomers. One-dimensional NMR spectra of such mixtures can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques enhance spectral resolution by spreading signals across two frequency dimensions, facilitating the identification and quantification of individual isotopomers.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are particularly valuable. HSQC correlates the chemical shifts of protons directly bonded to 13C atoms, providing a clear map of C-H connectivities. This is highly effective for resolving overlapping signals and assigning resonances in complex biological samples. An HSQC-TOCSY experiment can further reveal correlations between a given proton and other protons within the same spin system, aiding in the identification of metabolites in a complex mixture. These methods are crucial for obtaining the detailed isotopomer distribution data necessary for robust metabolic flux analysis.

Data Processing and Interpretation in NMR-Based Isotope Tracing

Nuclear Magnetic Resonance (NMR)-based isotope tracing requires sophisticated data processing to translate raw spectral data into meaningful metabolic information. Following data acquisition, the initial free induction decay (FID) signal is converted into a frequency-domain spectrum via Fourier transformation. Subsequent processing steps include phase and baseline corrections to ensure accurate peak representation.

A key aspect of NMR-based tracing is the identification and quantification of ¹³C-labeled metabolites. The incorporation of the ¹³C label from L-Glutamic Acid (1-¹³C) into downstream metabolites is observed through the appearance of new peaks or changes in peak splitting patterns (J-coupling) in ¹³C or ¹H NMR spectra. This allows for the elucidation of metabolic pathways by tracking the transfer of the ¹³C label.

Specialized software is crucial for analyzing the complex datasets generated in these experiments. Software packages like METRAN and 13CFLUX2 are used for processing NMR data and performing metabolic flux analysis (MFA). mit.eduoup.com13cflux.net These tools help to deconvolve complex spectra to determine the positional enrichment of ¹³C within a molecule, offering deep insights into the activity of specific metabolic pathways. researchgate.net The interpretation of this data enables researchers to map the flow of carbon atoms through metabolic networks.

Mass Spectrometry (MS) in L-Glutamic Acid (1-13C) Tracing

Mass spectrometry (MS) is a highly sensitive analytical technique fundamental to tracing the metabolic fate of L-Glutamic Acid (1-¹³C). By precisely measuring the mass-to-charge ratio (m/z) of ions, MS can distinguish between unlabeled (¹²C) and labeled (¹³C) isotopologues of various metabolites. The incorporation of the ¹³C atom from L-Glutamic Acid (1-¹³C) into downstream compounds results in a predictable mass shift that is accurately detected.

MS-based ¹³C-metabolic flux analysis (¹³C-MFA) is a powerful tool for quantifying intracellular fluxes in central metabolism. cortecnet.comcreative-proteomics.com When combined with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS can resolve and quantify complex mixtures of metabolites from biological samples. creative-proteomics.com This allows for a detailed investigation of how L-Glutamic Acid (1-¹³C) is metabolized through pathways such as the tricarboxylic acid (TCA) cycle. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for L-Glutamic Acid (1-13C) Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. nih.gov For non-volatile metabolites like L-Glutamic Acid (1-¹³C) and its derivatives, a chemical derivatization step is required to increase their volatility for GC analysis. thermofisher.com Following this step, the derivatized compounds are separated by the gas chromatograph before being ionized and detected by the mass spectrometer. nih.gov

GC-MS offers high chromatographic resolution and produces reproducible fragmentation patterns, which aids in metabolite identification and quantification. nih.gov In the context of L-Glutamic Acid (1-¹³C) tracing, GC-MS is used to determine the isotopic enrichment in various downstream metabolites, providing insights into metabolic pathways. springernature.comnih.govresearchgate.netnih.gov

To render non-volatile compounds like L-glutamic acid suitable for GC-MS, derivatization is necessary to increase their volatility. thermofisher.commdpi.com This chemical modification typically involves replacing active hydrogens on polar functional groups.

Common derivatization methods for amino acids include silylation and alkylation. nih.gov Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.com MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are noted for being more stable and less sensitive to moisture compared to trimethylsilyl (TMS) derivatives. Alkylation, using reagents like methyl chloroformate (MCF), is another effective strategy. nih.govnih.gov

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Reagent AbbreviationFull Chemical NameDerivative FormedKey Characteristics
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamideTrimethylsilyl (TMS)Commonly used, by-products are volatile. thermofisher.com
MTBSTFA N-tert-butyldimethylsilyl-N-methyltrifluoroacetamidetert-butyldimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives.
MCF Methyl chloroformateAlkyl esterGood for polyfunctional amines and organic acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Glutamic Acid (1-13C) and Related Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wide array of metabolites, including those that are non-volatile or thermally unstable, often without the need for derivatization. nih.govacs.org In LC-MS, compounds are first separated by liquid chromatography, which can utilize various mechanisms like reversed-phase or hydrophilic interaction chromatography (HILIC). researchgate.net HILIC is particularly effective for separating polar compounds such as amino acids. researchgate.net

After separation, the compounds are ionized, commonly using electrospray ionization (ESI), and then analyzed by the mass spectrometer. nih.govacs.org LC-MS provides high sensitivity and specificity for the direct analysis of L-Glutamic Acid (1-¹³C) and its metabolites within complex biological samples. nih.gov

High-Resolution Mass Spectrometry and Tandem MS (MS/MS) Applications

High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, enabling the precise determination of a metabolite's elemental composition and confident identification. wustl.edunih.gov This is especially useful in distinguishing between compounds with very similar masses. In isotope tracing, HRMS accurately measures the mass shifts from ¹³C incorporation, allowing for precise quantification of isotopic enrichment. nih.gov

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This technique offers structural information and can be used to determine the specific location of the ¹³C label within a metabolite by comparing the fragmentation patterns of labeled and unlabeled compounds. nih.govnih.gov Targeted MS/MS methods like selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) are highly sensitive and specific for quantifying particular metabolites and their isotopologues.

Isotopomer Distribution Analysis (IDA) in MS-Based Tracing Studies

Isotopomer Distribution Analysis (IDA), also referred to as Mass Isotopomer Distribution Analysis (MIDA), is a pivotal technique in MS-based tracing studies that reveals detailed labeling patterns of metabolites. researchgate.netnih.gov By measuring the relative abundances of a metabolite's different mass isotopologues (molecules with the same number of carbons but differing in the number of ¹³C atoms), researchers can deduce the metabolic pathways through which the ¹³C label from L-Glutamic Acid (1-¹³C) was incorporated. nih.gov

For instance, as L-Glutamic Acid (1-¹³C) is metabolized in the TCA cycle, the ¹³C label is transferred to various intermediates. The resulting mass isotopomer distributions in these intermediates, measured by MS, provide quantitative data on the relative contributions of different metabolic pathways to their formation. This analysis requires corrections for the natural abundance of ¹³C to accurately determine the extent of labeling from the tracer.

Interactive Table: Mass Isotopologues of a Hypothetical 3-Carbon Metabolite

IsotopologueNumber of ¹³C AtomsMass Shift
M+0 00
M+1 1+1
M+2 2+2
M+3 3+3

Sample Preparation Techniques for Isotopic Analysis

The accurate tracing of L-Glutamic Acid (1-13C) and its metabolic fate within a biological system is critically dependent on robust and meticulous sample preparation. This preparatory phase is essential for isolating the labeled compound and its metabolites from complex biological matrices, removing interfering substances, and modifying them chemically to be compatible with downstream analytical instrumentation. The primary goals of these techniques are to maximize the recovery of target analytes, minimize isotopic fractionation, and ensure the resulting data is both reproducible and representative of the biological state at the time of sampling.

Extraction and Derivatization from Biological Matrices

The initial step in analyzing ¹³C-labeled metabolites involves their extraction from biological samples such as tissues, cells, or biofluids. The chosen extraction method must efficiently liberate the metabolites while preventing their degradation or alteration.

Extraction

For protein-bound amino acids, acid hydrolysis is a common and effective method to break peptide bonds and release individual amino acids, including L-Glutamic Acid. ucdavis.edualexandraatleephillips.com A typical procedure involves heating the sample material in 6 M hydrochloric acid (HCl) under an anoxic nitrogen atmosphere. ucdavis.eduucdavis.edu For instance, samples can be placed in borosilicate vials with 6 M HCl and heated at 150°C for 70 minutes to liberate the amino acids. ucdavis.edu Freeze-drying and homogenization of samples are often performed prior to hydrolysis to ensure consistency. alexandraatleephillips.comunm.edu

Following extraction or hydrolysis, it is often necessary to remove interfering substances from the sample matrix. Lipids, carbohydrates, and salts can interfere with subsequent analyses. ucdavis.edu Lipid removal steps are standard for many sample types, though they may be omitted for purified protein samples. ucdavis.edu

Derivatization

Due to the low volatility of amino acids, derivatization is a mandatory step to make them suitable for analysis by gas chromatography (GC). alexandraatleephillips.comjove.com This chemical modification process converts the polar, non-volatile amino acids into more volatile and thermally stable derivatives. Several reagents are used for this purpose, each with specific protocols and applications.

One common method is the formation of N-acetyl methyl esters (NACME). ucdavis.edu This process involves two main steps: esterification with acidified methanol followed by acetylation using a mixture of acetic anhydride, trimethylamine, and acetone. ucdavis.edu Another widely used agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS), which derivatizes the amino acids, making them volatile for GC separation. jove.comnih.gov The derivatization with TBDMS typically involves dissolving the dried sample in tetrahydrofuran (THF) and the TBDMS reagent, followed by incubation at 65-80°C for one hour. jove.comnih.gov For the specific analysis of glutamate, derivatization with dimethylformamide dimethyl acetal has been shown to yield fragment ions that allow for the calculation of ¹³C enrichment on each carbon atom. nih.gov Benzoyl chloride is another versatile derivatizing agent that reacts with amine and alcohol groups, which can be useful for a broader range of metabolites. acs.org

Derivatization AgentAbbreviationTypical Reaction ConditionsAnalytical Platform
N-acetyl methyl estersNACME1) 1.85 M acidified methanol, 100°C, 1 hr. 2) Acetic anhydride, trimethylamine, acetone (1:2:5), 60°C, 10 min. ucdavis.eduGC-C-IRMS ucdavis.edu
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideTBDMSIncubation with THF and TBDMS reagent at 65-80°C for 1 hour. jove.comnih.govGC-MS jove.comnih.gov
Dimethylformamide dimethyl acetalMethyl-8RSpecific conditions yield dimethylaminomethylene methyl ester derivatives. nih.govGC-MS nih.gov
Benzoyl ChlorideBCReacts in aqueous and organic solutions at room temperature. acs.orgUHPLC-MS/MS acs.org

Fractionation and Purification of Metabolites for Downstream Analysis

After extraction and prior to derivatization, crude extracts often require further clean-up to isolate the compounds of interest from a complex mixture. Fractionation and purification are essential for reducing matrix effects, improving analytical sensitivity, and preventing interference from co-eluting compounds. ucdavis.edu

Strong cation-exchange chromatography (SCX) is a frequently employed technique for purifying amino acids from extracts containing significant amounts of carbohydrates, lipids, or salts. ucdavis.edu Resins such as Dowex 50WX8 are used to bind the positively charged amino acids, allowing neutral and negatively charged contaminants to be washed away. ucdavis.edu The retained amino acids are then eluted for subsequent analysis. This purification is crucial for ensuring the quality of data from techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). ucdavis.edu

The ultimate goal of fractionation is to prepare a clean sample for separation and detection by advanced analytical platforms. The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is a powerful approach for separating and quantifying isotopically labeled metabolites. unt.edu LC is advantageous as it can often separate compounds without the need for derivatization, whereas GC offers high sensitivity for volatile compounds. alexandraatleephillips.com These chromatographic techniques separate the derivatized metabolites before they enter the mass spectrometer, where the mass-to-charge ratio of the ions is measured. jove.com This allows for the determination of the incorporation of ¹³C into L-Glutamic Acid and its various downstream metabolites, providing a detailed picture of metabolic pathways. embopress.org

Purification TechniquePrincipleTarget AnalytesInterfering Compounds Removed
Strong Cation-Exchange Chromatography (SCX)Separates molecules based on net positive charge. Amino acids are retained on the resin.Amino Acids (e.g., L-Glutamic Acid) ucdavis.eduCarbohydrates, lipids, salts, and other matrix interferences. ucdavis.edu
Solid-Phase Extraction (SPE)Differential partitioning of compounds between a solid phase and a liquid phase.Broader classes of metabolites, depending on the sorbent used. acs.orgSalts and highly polar or non-polar contaminants. acs.org

Metabolic Flux Analysis Mfa Utilizing L Glutamic Acid 1 13c

Principles of 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. cortecnet.comnih.gov The core principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. creative-proteomics.comyoutube.com As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites throughout the metabolic network. nih.gov The specific pattern of ¹³C incorporation, known as the isotopomer distribution, within these metabolites is directly dependent on the relative activities of the metabolic pathways through which they were synthesized. creative-proteomics.comresearchgate.net

By measuring the mass isotopomer distributions of key intracellular metabolites—often protein-bound amino acids or intermediates of central carbon metabolism—using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a detailed snapshot of the labeling patterns. nih.govfrontiersin.org This experimental data is then integrated with a computational model of the cell's metabolic network. nih.gov The model mathematically describes the known biochemical reactions and the corresponding carbon atom transitions. By computationally simulating the labeling patterns that would result from a given set of fluxes and comparing them to the measured data, the intracellular flux distribution can be estimated. creative-proteomics.comnih.gov This approach provides a quantitative map of cellular metabolism, revealing how cells utilize different pathways under specific conditions. cortecnet.comyoutube.com

The key advantage of 13C-MFA over stoichiometric MFA (which relies only on extracellular measurements) is its ability to resolve fluxes through converging and parallel pathways, providing a much higher resolution of intracellular metabolic activity. nih.gov

Steady-State 13C-MFA (SS-MFA) is the classical and most established approach to flux analysis. capes.gov.br This methodology is applicable to biological systems that are in both a metabolic and isotopic steady state. researchgate.netfrontiersin.org

Metabolic Steady State: This condition implies that the concentrations of intracellular metabolites and the rates of all metabolic reactions (fluxes) are constant over time. frontiersin.orgresearchgate.net In cell culture, this is often achieved during the exponential growth phase in a chemostat or through batch cultures where the growth rate is stable. creative-proteomics.comresearchgate.net

Isotopic Steady State: This condition is reached when the isotopic labeling pattern of intracellular metabolites no longer changes over time. researchgate.netfrontiersin.org This signifies that the distribution of ¹³C from the labeled tracer has fully equilibrated throughout the metabolic network. Achieving this state requires incubating the cells with the ¹³C-labeled substrate for a sufficient duration, often several cell residence times. creative-proteomics.com

In a typical SS-MFA experiment, cells are cultured under steady-state conditions, and then the primary carbon source is switched to a ¹³C-labeled variant, such as L-Glutamic Acid (1-13C). After the system reaches isotopic equilibrium, samples are collected. The labeling patterns, most commonly in proteinogenic amino acids, are measured. Because amino acids are continuously synthesized and incorporated into proteins, their labeling patterns represent a time-averaged integration of the fluxes through the central metabolic pathways. nih.gov Computational flux estimation then uses this stationary labeling data to solve for the unknown intracellular fluxes. nih.gov

Isotopically Non-Stationary 13C-MFA (INST-MFA) is a more recent development that overcomes some limitations of the steady-state approach. capes.gov.brnih.gov INST-MFA is applied to systems at a metabolic steady state, but it utilizes isotopic labeling data collected during the transient phase before the system reaches isotopic steady state. researchgate.netnih.gov

The core principle of INST-MFA is to measure the time course of isotopic labeling in intracellular metabolites immediately after the introduction of the ¹³C tracer. researchgate.netcapes.gov.br The rate at which different metabolite pools become labeled is dependent on the fluxes through the reactions that produce them and the sizes of the metabolite pools themselves. This dynamic data provides additional constraints for flux determination. researchgate.net

INST-MFA offers several key advantages:

Shorter Experiment Times: Experiments can be significantly shorter, as it is not necessary to wait for the system to achieve full isotopic equilibrium. nih.govnih.gov

Applicability to Slow-Growing Systems: It is particularly well-suited for systems with slow metabolic rates, such as mammalian cell cultures, where reaching isotopic steady state can be impractical. nih.govnih.gov

Improved Flux Resolution: The transient data can provide more information than steady-state data, potentially allowing for the more precise estimation of certain fluxes, especially those in pathways with large intermediate pools. nih.gov

The trade-off is that INST-MFA requires more complex experimental procedures, including rapid sampling and quenching techniques to capture the dynamic changes in labeling, and more computationally intensive algorithms for data analysis. capes.gov.brresearchgate.net

Table 1: Comparison of Steady-State and Non-Stationary 13C-MFA

FeatureSteady-State 13C-MFA (SS-MFA)Isotopically Non-Stationary 13C-MFA (INST-MFA)
Core PrincipleAnalyzes isotopic labeling at equilibrium. frontiersin.orgAnalyzes the time-course of isotopic labeling before equilibrium. researchgate.net
System StateMetabolic and Isotopic Steady State. researchgate.netMetabolic Steady State, Isotopic Non-Stationary State. frontiersin.org
Experiment DurationLong (requires reaching isotopic steady state). creative-proteomics.comShort (data collected during the transient phase). nih.gov
Primary DataLabeling patterns of proteinogenic amino acids and/or stable intracellular metabolites. nih.govTime-series labeling data of intracellular metabolic intermediates. capes.gov.br
AdvantagesMethodologically simpler, less demanding sampling.Faster experiments, suitable for slow-growing cells, can improve resolution of certain fluxes. nih.govnih.gov
ChallengesImpractical for systems that are slow to reach isotopic equilibrium.Requires rapid sampling/quenching, computationally more demanding. researchgate.net

Experimental Design for L-Glutamic Acid (1-13C) Tracing Experiments

The design of an isotope labeling experiment is critical for maximizing the precision of the estimated fluxes. nih.govresearchgate.net When using L-Glutamic Acid (1-13C) as a tracer, the experimental design must be tailored to probe the specific pathways of interest. L-glutamic acid, and its close metabolic relative L-glutamine, is a key metabolic node. It serves as a primary carbon source for the Tricarboxylic Acid (TCA) cycle in many cell types, particularly cancer cells, and connects amino acid metabolism with central carbon metabolism. nih.govnih.gov

A typical experiment involves culturing cells in a defined medium where the natural (unlabeled) glutamic acid is replaced with L-Glutamic Acid (1-13C). The ¹³C label at the C1 position will be lost as CO₂ if it proceeds through the oxidative TCA cycle via α-ketoglutarate dehydrogenase. However, if it enters the cycle and proceeds through reductive carboxylation, the label will be retained and incorporated into citrate (B86180) and subsequently into acetyl-CoA for lipid synthesis. nih.gov This makes L-Glutamic Acid (1-13C) a valuable tool for distinguishing between oxidative and reductive carboxylation pathways. nih.gov

The choice of tracer and the duration of the labeling experiment are crucial variables that must be optimized to ensure that the resulting labeling data is informative for the fluxes of interest. nih.govnih.gov

Tracer Input: While this article focuses on L-Glutamic Acid (1-13C), optimal experimental design often involves using mixtures of specifically labeled tracers. For instance, co-feeding cells with a ¹³C-glucose tracer alongside a ¹³C-glutamic acid tracer can provide complementary labeling information, improving the resolution of fluxes at the intersection of glycolysis and the TCA cycle. cortecnet.comnih.gov Algorithms and computational methods have been developed to rationally design the optimal tracer or combination of tracers for a specific metabolic network to minimize the confidence intervals of the estimated fluxes. nih.govfrontiersin.org

Duration: The duration of labeling is a key difference between steady-state and non-stationary experiments. For SS-MFA, the incubation time must be sufficient to achieve isotopic steady state, which depends on the cell's growth rate and the sizes of intermediate pools. For INST-MFA, a series of samples are taken at multiple time points during the transient labeling period. researchgate.netvanderbilt.edu The timing of these samples should be chosen to capture the dynamics of label incorporation into key metabolites, which often occurs on a timescale of seconds to minutes. vanderbilt.edu

Isotopic dilution occurs when the ¹³C-labeled tracer is diluted by unlabeled carbon sources, leading to a lower isotopic enrichment in intracellular metabolites than expected. researchgate.net This is a critical factor that must be accounted for to obtain accurate flux measurements. creative-proteomics.com

Sources of isotopic dilution include:

Complex Media Components: Cell culture media are often supplemented with fetal bovine serum (FBS) or other complex nutrients which contain unlabeled amino acids (including glutamic acid) and other potential carbon sources. nih.gov

Intracellular Stores: Cells can have internal reserves of unlabeled metabolites (e.g., from glycogen (B147801) or amino acid pools) that can dilute the incoming tracer.

CO₂ Exchange: The exchange of intracellular ¹²CO₂ with ¹³CO₂ produced from the tracer can affect the labeling of metabolites involved in carboxylation reactions. researchgate.net

To address this, the metabolic model used for flux calculations must include parameters that account for these dilution effects. nih.gov For example, the contribution of unlabeled glutamic acid from the medium can be measured and incorporated into the model. The impact of dilution can also be minimized by using highly defined media where all potential carbon sources are known and their isotopic labeling is controlled.

Computational Tools and Algorithms for 13C-MFA with L-Glutamic Acid (1-13C)

The estimation of metabolic fluxes from ¹³C labeling data is a computationally demanding task that relies on specialized software packages and algorithms. frontiersin.orgnrel.gov These tools perform several key functions: they simulate the propagation of isotope labels through a user-defined metabolic network, compare the simulated labeling patterns to experimental data, and use optimization algorithms to find the set of fluxes that best explains the measurements. nih.govnih.gov

Several software packages are available for 13C-MFA, each with different features and underlying algorithms:

13CFLUX2: A high-performance software suite that implements both Cumomer and Elementary Metabolite Unit (EMU) algorithms for simulating isotope labeling. 13cflux.net It is designed for steady-state flux analysis and supports experimental design and statistical analysis. 13cflux.net

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based toolbox that supports both steady-state and non-stationary 13C-MFA. It includes features for flux estimation, statistical analysis, and experimental design.

OpenFLUX: A software developed in MATLAB for steady-state 13C-MFA. It provides a streamlined workflow for model construction, flux estimation using least-squares optimization, and statistical validation. nih.gov

Machine Learning Approaches: More recently, machine-learning-based frameworks have been developed to accelerate flux estimation. nrel.gov These methods use training data generated from metabolic models to learn the relationship between metabolite labeling patterns and metabolic fluxes, potentially overcoming the long computation times of traditional optimization-based approaches. nrel.gov

The core of these tools is an algorithm that can simulate the labeling data for a given set of fluxes. The Elementary Metabolite Unit (EMU) framework is a widely used and efficient algorithm for this purpose. frontiersin.org Flux estimation is typically formulated as a non-linear least-squares problem, where the objective is to minimize the sum of squared residuals (SSE) between the experimentally measured and computationally simulated labeling data. nih.gov Statistical analyses are then performed to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes. nih.gov

Table 2: Selected Computational Tools for 13C-MFA

Software ToolPrimary ApproachKey Features
13CFLUX2Steady-State MFAHigh-performance EMU and Cumomer algorithms, experimental design, statistical analysis. 13cflux.net
INCASteady-State & Non-Stationary MFAMATLAB-based, supports INST-MFA, parameter continuation, and model validation.
OpenFLUXSteady-State MFAStreamlined workflow in MATLAB, uses non-linear least-squares optimization. nih.gov
WUfluxSteady-State & Non-Stationary MFAWeb-based server for INST-MFA, uses evolutionary optimization algorithms.

Software Packages for Flux Calculation and Parameter Estimation

The calculation of metabolic fluxes from ¹³C labeling data is a complex task that requires specialized software. These packages implement algorithms to solve the system of equations that describe the metabolic network and the flow of isotopes. Several software solutions are available to facilitate flux analysis, each with its own set of features and underlying algorithms.

A prominent software suite for ¹³C-MFA is 13CFLUX2 . This high-performance software is designed to handle large-scale and high-throughput applications. It provides a comprehensive workflow for designing and evaluating carbon labeling experiments, including parameter estimation and statistical quality analysis. 13CFLUX2 utilizes efficient simulation algorithms and supports high-performance computing environments to manage complex metabolic models.

Another widely used open-source software is OpenFLUX , which is based on the Elementary Metabolite Unit (EMU) framework. This framework enhances the speed of flux calculations, making it suitable for large-scale metabolic networks. OpenFLUX offers a user-friendly interface, often spreadsheet-based, to define metabolic reaction networks, which simplifies the process of model creation.

FiatFlux is another software package that is particularly noted for its user-friendly approach. It is composed of two main modules: one for calculating metabolic flux ratios from mass spectrometry data and another for estimating net carbon fluxes by integrating these ratios with other experimental data.

The table below summarizes some of the key software packages used for ¹³C-MFA.

Software PackageKey FeaturesPrimary Application
13CFLUX2 High-performance, scalable, comprehensive workflowLarge-scale and high-throughput ¹³C-MFA
OpenFLUX EMU-based, fast computation, user-friendly interfaceSmall to large-scale steady-state ¹³C-MFA
FiatFlux Modular, user-friendly, calculates flux ratios and net fluxes¹³C-MFA for non-expert users

Statistical Validation and Uncertainty Analysis in Flux Maps

The fluxes estimated through ¹³C-MFA are subject to uncertainty arising from both experimental measurements and the model structure itself. Therefore, statistical validation and uncertainty analysis are critical steps to ensure the reliability of the resulting flux maps.

A common method for assessing the goodness-of-fit of a model is the chi-squared (χ²) test . This statistical test compares the sum of squared residuals between the measured and simulated labeling data to the expected distribution, allowing researchers to determine if the model adequately describes the experimental data. However, the χ² test is sensitive to the correct estimation of measurement uncertainty.

To address the limitations of single statistical tests, methods based on independent validation data have been proposed. This approach involves splitting the dataset into a training set for model fitting and a validation set to test the model's predictive power. This helps to avoid overfitting and provides a more robust assessment of the model's validity.

Uncertainty in flux estimates is often quantified by calculating confidence intervals . These intervals provide a range within which the true flux value is expected to lie with a certain level of probability. Methods like Monte Carlo simulations can be employed to assess the impact of measurement errors on the calculated fluxes. The precision of flux estimations is influenced by factors such as the choice of isotopic tracer and the specific metabolic network being investigated.

Key aspects of statistical validation and uncertainty analysis include:

Goodness-of-fit tests to evaluate how well the model reproduces the experimental data.

Validation with independent data to assess the predictive capability of the model.

Calculation of confidence intervals for flux estimates to quantify their precision.

Integration of L-Glutamic Acid (1-13C) Tracing Data with Systems Biology Approaches

The data obtained from L-Glutamic Acid (1-13C) tracing experiments can be further enriched by integrating it with other systems biology data and approaches. This integration provides a more holistic understanding of cellular physiology and regulation.

Network Reconstruction and Constraint-Based Modeling

The foundation of any MFA study is a well-defined metabolic network model. The reconstruction of these networks involves compiling all known metabolic reactions for a given organism from genomic and biochemical literature. This reconstruction provides the stoichiometric matrix that is fundamental for flux balance analysis.

Constraint-based modeling , particularly Flux Balance Analysis (FBA), is a powerful framework for analyzing metabolic networks. By incorporating ¹³C labeling data, the predictive power of these models can be significantly enhanced. The flux data derived from L-Glutamic Acid (1-13C) experiments can be used as constraints to narrow down the solution space of possible flux distributions in genome-scale metabolic models. This integration allows for a more accurate prediction of metabolic phenotypes under different conditions.

The process of integrating ¹³C-MFA data with constraint-based models typically involves:

Reconstruction of a genome-scale metabolic model.

Performing ¹³C labeling experiments with tracers like L-Glutamic Acid (1-13C).

Calculating a flux map using ¹³C-MFA software.

Using the determined fluxes as constraints in the genome-scale model to refine predictions.

Integration with Transcriptomics and Proteomics Data

To gain a deeper understanding of metabolic regulation, it is beneficial to integrate flux data with other omics data, such as transcriptomics (gene expression) and proteomics (protein abundance). This multi-omics approach can reveal the connections between gene expression, protein levels, and metabolic activity.

Several computational pipelines and frameworks have been developed to facilitate this integration. For instance, the INTEGRATE pipeline uses transcriptomics and metabolomics data in conjunction with constraint-based models to distinguish between metabolic regulation at the transcriptional and metabolic levels. By correlating changes in gene or protein expression with changes in metabolic fluxes determined from L-Glutamic Acid (1-13C) tracing, researchers can identify key regulatory points in metabolic networks.

For example, an increase in the flux through a particular pathway that correlates with the upregulation of the genes encoding the enzymes in that pathway suggests transcriptional regulation. Conversely, a change in flux without a corresponding change in gene expression may point towards allosteric regulation or changes in substrate availability. This integrated analysis provides a more comprehensive picture of how cells control their metabolic state.

Applications of L Glutamic Acid 1 13c in Investigating Central Carbon Metabolism

Tracing Carbon Flux through the Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and providing precursors for biosynthesis. L-Glutamic Acid (1-13C), and its precursor [1-¹³C]glutamine, serve as critical tools to probe the dynamics of this cycle. nih.gov When [1-¹³C]glutamine is used, the labeled carbon is lost as ¹³CO₂ during the oxidative, or "forward," decarboxylation of α-ketoglutarate. However, if the cycle operates in reverse—a process known as reductive carboxylation—the ¹³C label is retained and incorporated into metabolites like citrate (B86180). nih.govresearchgate.net This differential fate of the labeled carbon allows researchers to distinguish between oxidative and reductive TCA cycle fluxes.

In contrast, using uniformly labeled glutamine ([U-¹³C₅]glutamine) results in rich labeling patterns in TCA cycle metabolites, which allows for the precise quantification of metabolic fluxes downstream of pyruvate (B1213749). researchgate.net The use of these tracers has revealed that many cells, particularly cancer cells, rely heavily on glutamine to fuel the TCA cycle. researchgate.netnih.govnih.gov

Anaplerosis refers to reactions that replenish TCA cycle intermediates, while cataplerosis describes reactions that remove them for biosynthetic purposes. wikipedia.org Glutamine is a primary anaplerotic substrate, entering the TCA cycle as α-ketoglutarate following its conversion to glutamate (B1630785). nih.govnih.gov Tracing with L-Glutamic Acid (1-13C) or labeled glutamine enables the quantification of this "filling up" process. The rate of incorporation of the ¹³C label into cycle intermediates like malate (B86768) and oxaloacetate directly reflects the anaplerotic flux from glutamine. nih.gov

Conversely, the efflux of labeled intermediates from the cycle into biosynthetic pathways, such as the use of citrate for fatty acid synthesis or oxaloacetate for amino acid production, can be tracked to measure cataplerosis. Understanding the balance between anaplerosis and cataplerosis is crucial, as it dictates the cell's metabolic state and its ability to support functions like growth and proliferation.

Stable isotope tracing with L-Glutamic Acid (1-13C) and its derivatives has definitively established glutamine as a major carbon source for TCA cycle intermediates in numerous cell types. nih.govnih.gov Glutamine-derived carbon enters the cycle as α-ketoglutarate and can be traced through subsequent intermediates.

For instance, in studies of CD8+ T cells, infusion with U-[¹³C]glutamine showed that approximately 45% of citrate and malate contained four labeled carbons (M+4), indicating a higher contribution to the TCA cycle compared to glucose under those conditions. nih.gov Similarly, the TCA cycle-derived amino acid aspartate was also significantly enriched with carbon from glutamine. nih.gov This demonstrates that glutamine not only replenishes the cycle but is a primary fuel source. In hepatocytes, carbon from ¹³C₅-labelled glutamate has been shown to be readily incorporated into citrate, highlighting its role as a substrate for the TCA cycle in the liver. researchgate.net This process, often termed glutaminolysis, is a key feature of the metabolism of many rapidly dividing cells. nih.gov

Table 1: Labeling of TCA Cycle Intermediates from ¹³C-Glutamine Tracers
TracerKey Labeled IntermediateMetabolic Pathway IndicatedSignificance
[1-¹³C]Glutamine¹³CO₂Oxidative TCA Cycle FluxLabel is lost during the conversion of α-ketoglutarate to succinyl-CoA.
[1-¹³C]Glutamine[5-¹³C]CitrateReductive CarboxylationLabel is retained when α-ketoglutarate is converted back to citrate. nih.gov
[U-¹³C₅]Glutamine[M+4]Citrate, [M+4]MalateFirst turn of Oxidative TCA CycleIndicates high glutamine anaplerosis and oxidation. nih.gov
[U-¹³C₅]Glutamine[M+2]Citrate, [M+2]MalateSecond turn of Oxidative TCA CycleSuggests increased and sustained TCA cycling. nih.gov

Elucidating Pyruvate Metabolism and Interplay with Glutamate Pathways

Pyruvate sits (B43327) at a critical metabolic node, where it can be converted to acetyl-CoA by pyruvate dehydrogenase (PDH) to fuel the TCA cycle, or to oxaloacetate by pyruvate carboxylase (PC) in an anaplerotic reaction. researchgate.netresearchgate.net L-Glutamic Acid (1-13C) tracing is instrumental in understanding the interplay between these pyruvate pathways and glutamine metabolism.

In situations where mitochondrial pyruvate transport is impaired or absent, cells often switch their metabolism to survive. nih.gov Isotope tracing studies show that under such conditions, cells can redirect glutamine metabolism to produce the acetyl-CoA and citrate typically derived from glucose and pyruvate. nih.gov Myeloid progenitors, for example, use glutamine to drive the TCA cycle when pyruvate metabolism is unavailable. nih.gov By using L-Glutamic Acid (1-13C) in parallel with ¹³C-labeled pyruvate, researchers can quantify the relative contributions of each substrate to the TCA cycle pool, revealing metabolic flexibility and compensatory mechanisms. For instance, in fed states, flux through PDH may dominate, while under fasting conditions, flux through PC is more prominent to support gluconeogenesis. researchgate.net

Investigations into Pentose Phosphate Pathway (PPP) Interactions

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, producing NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. While the PPP is typically traced using ¹³C-labeled glucose, the analysis of ¹³C-labeled glutamate can serve as an effective alternative biomarker of PPP activity. nih.govoup.com

The connection arises because the products of the PPP and glycolysis (which provides pyruvate) both feed into the TCA cycle. Pyruvate generated via the PPP has a different labeling pattern than pyruvate from glycolysis. When this pyruvate enters the TCA cycle, it generates acetyl-CoA and oxaloacetate, which then contribute to the synthesis of glutamate via transamination of α-ketoglutarate. Consequently, the specific labeling pattern (isotopologue distribution) of glutamate reflects the upstream activity of the PPP. nih.gov For example, studies in isolated hearts have shown that a doublet from [4,5-¹³C₂]glutamate in ¹³C NMR spectra indicates flux through the PPP. nih.gov This indirect measurement is particularly useful in tissues where direct PPP intermediates are in low concentration. nih.gov Furthermore, tracing experiments have demonstrated that metabolic shifts can occur from the PPP toward increased oxidative phosphorylation, accompanied by a switch in substrate preference from glutamine to glucose, highlighting the dynamic interplay between these pathways. pnas.org

Gluconeogenesis and Glycogenolysis Tracing with L-Glutamic Acid (1-13C) Precursors

Gluconeogenesis is the synthesis of new glucose from non-carbohydrate precursors, such as lactate, glycerol, and amino acids, and is vital for maintaining blood glucose levels during fasting. nih.gov L-Glutamic Acid (1-13C) and its precursors are used to trace the contribution of amino acids to this process. Glutamine is a key gluconeogenic amino acid. nih.gov It is first converted to glutamate, which is then deaminated to form the TCA cycle intermediate α-ketoglutarate. nih.gov

Within the TCA cycle, α-ketoglutarate is converted to oxaloacetate, which can then exit the mitochondria to enter the gluconeogenic pathway. By tracking the ¹³C label from glutamate into glucose, the quantitative contribution of this amino acid to glucose production can be determined. Research using this method has found that glutamine contributes 5–8% of glucose production in healthy fasting humans. nih.gov In individuals with type 2 diabetes, the conversion rate of glutamine to glucose was observed to nearly double, indicating its significant role in the hyperglycemia associated with the condition. nih.gov

Table 2: Contribution of Glutamine to Glucose Production
ConditionContribution to GluconeogenesisReference Finding
Healthy Human Subjects (Fasting)5-8%Glutamine is a quantitatively important source of protein-derived carbons for glucose. nih.gov
Type 2 Diabetes Mellitus (T2DM)~Doubled compared to healthy subjectsThe conversion of glutamine to glucose is significantly increased, contributing to hyperglycemia. nih.gov

L Glutamic Acid 1 13c in Amino Acid and Nitrogen Metabolism Research

Glutamate-Glutamine Cycle Studies Using L-Glutamic Acid (1-13C)

The glutamate-glutamine cycle is a critical metabolic pathway, particularly in the central nervous system, where it plays a key role in neurotransmitter recycling and ammonia (B1221849) detoxification. L-Glutamic Acid (1-13C) has been instrumental in quantifying the flux through this cycle, providing a dynamic view of the interplay between neurons and glial cells. nih.govresearchgate.net

In vivo ¹³C NMR spectroscopy studies, often using ¹³C-labeled glucose which is metabolized to ¹³C-glutamate, have been pivotal in determining the rates of the glutamate-glutamine cycle in both animal models and the human brain. nih.gov These studies have revealed that the glutamate (B1630785)/glutamine cycle is a major metabolic flux in the resting human brain, with a rate that is approximately 80% of glucose oxidation. nih.gov

Tracing Glutamine Synthetase and Glutaminase (B10826351) Activities

The enzymatic activities of glutamine synthetase and glutaminase are central to the glutamate-glutamine cycle. L-Glutamic Acid (1-13C) allows for the direct measurement of the flux through these enzymatic reactions.

Glutamine Synthetase: This enzyme, primarily located in astrocytes in the brain, catalyzes the conversion of glutamate to glutamine. By supplying L-Glutamic Acid (1-13C) and monitoring the appearance of ¹³C-labeled glutamine, researchers can quantify the rate of glutamine synthesis.

Glutaminase: This enzyme, predominantly found in neurons, catalyzes the hydrolysis of glutamine to glutamate. Using ¹³C-labeled glutamine derived from L-Glutamic Acid (1-13C), the rate of glutamate production via glutaminase can be determined. Studies have shown that hepatoma cancer cells convert glutamine to glutamate at a higher rate than normal cells. researchgate.net

Hyperpolarized [5-¹³C]-L-glutamine has been used to monitor glutaminase reaction dynamics in vitro by detecting the carbon-5 resonance of [5-¹³C]-L-glutamate. nih.gov This technique enhances the signal-to-noise ratio, allowing for real-time tracking of enzymatic activity. nih.gov

Research Findings on Enzyme Activities Using ¹³C-Labeled Glutamate/Glutamine
Study FocusEnzymeKey FindingIsotopic Tracer UsedReference
In vivo human brain metabolismGlutamine SynthetaseThe rate of the glutamate/glutamine cycle was determined to be 0.32 +/- 0.05 micromol/min/g.[1-¹³C]-glucose (metabolized to [4-¹³C]-glutamate) nih.gov
In vitro cancer cell metabolismGlutaminaseHepatoma cells exhibit a higher rate of glutamine to glutamate conversion compared to normal cells.[5-¹³C]glutamine researchgate.net
In vivo pancreatic cancer metabolismGlutaminaseDerived a glutaminase flux rate of ~0.03 min⁻¹ and confirmed a rate of 150 nmol/min/g by rapid isotope tracing.Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine and [¹³C₅]glutamine nih.gov

Inter-organelle and Intercellular Glutamine/Glutamate Exchange

The glutamate-glutamine cycle inherently involves the trafficking of these amino acids between different cells (intercellular) and between different cellular compartments (inter-organelle). L-Glutamic Acid (1-13C) has been vital in elucidating the dynamics of this exchange.

Intercellular Exchange: The classic example is the exchange between neurons and astrocytes in the brain. Glutamate released by neurons is taken up by astrocytes and converted to glutamine. This glutamine is then transported back to neurons to be converted back to glutamate. ¹³C labeling studies have been fundamental in confirming and quantifying this intercellular trafficking.

Inter-organelle Exchange: The transport of glutamate and its metabolites across mitochondrial membranes is crucial for cellular metabolism. Studies using ¹³C-labeled glutamate in isolated rat brain mitochondria have shown that the transport of glutamine into the mitochondrial matrix is a prerequisite for its deamidation by glutaminase. nih.gov This indicates a critical inter-organelle transport step in glutamate metabolism. The malate-aspartate shuttle, for instance, relies on the import of glutamate into the mitochondria and the export of aspartate to the cytosol. nih.gov

Investigation of Transamination and Deamination Reactions Involving L-Glutamic Acid

Transamination and deamination are fundamental reactions in amino acid metabolism, facilitating the interconversion of amino acids and their entry into central carbon metabolism. L-Glutamic Acid (1-13C) serves as an excellent tool to trace these reactions.

Transamination is a reversible reaction that transfers an amino group from an amino acid to an α-keto acid. wikipedia.org Glutamate is a central player in these reactions, often acting as the amino group donor. wikipedia.org When L-Glutamic Acid (1-13C) participates in a transamination reaction, the ¹³C-labeled carbon skeleton (α-ketoglutarate) is released and can be tracked as it enters the tricarboxylic acid (TCA) cycle or other metabolic pathways. Studies in primary cultures of cerebral cortical astrocytes using [U-¹³C]glutamate have shown that while glutamate dehydrogenase is important for glutamate degradation, glutamate biosynthesis primarily occurs via transamination. nih.gov

Deamination is the removal of an amino group from a molecule. The oxidative deamination of glutamate is catalyzed by glutamate dehydrogenase, producing α-ketoglutarate and ammonia. Research on astrocytic metabolism of [U-¹³C]glutamate has helped to distinguish the roles of transamination and deamination in glutamate's conversion to α-ketoglutarate, demonstrating that even with the inhibition of transamination, the metabolism of glutamate through the TCA cycle continues, indicating the activity of glutamate dehydrogenase. nih.gov

Tracing Carbon Skeleton Redistribution from Glutamate to Other Amino Acids

The carbon skeleton of glutamic acid, once converted to the TCA cycle intermediate α-ketoglutarate, can be utilized for the synthesis of other non-essential amino acids. By using L-Glutamic Acid (1-13C), researchers can follow the flow of the ¹³C label into these newly synthesized amino acids.

For example, the carbon from ¹³C-glutamate can be traced into:

Aspartate and Asparagine: Through the action of aminotransferases, the labeled carbon can be incorporated into oxaloacetate, a precursor for aspartate, which in turn is a precursor for asparagine.

Alanine (B10760859): The carbon skeleton can be traced to pyruvate (B1213749), which can then be transaminated to form alanine.

Proline and Arginine: Glutamate is a direct precursor for the synthesis of proline and arginine.

Studies using uniformly labeled [U-¹³C]glutamine have demonstrated the redistribution of the ¹³C label into various TCA cycle intermediates and other amino acids like aspartate in different cell types, including CD8+ T cells. nih.gov

Tracing of ¹³C from L-Glutamic Acid to Other Metabolites
Experimental SystemDownstream Metabolite(s)Key ObservationIsotopic Tracer UsedReference
Isolated rat brain mitochondriaTCA Cycle Intermediates, AspartateThe ¹³C-labeled skeleton of glutamine was more vividly metabolized in the TCA cycle than that of glutamate.[U-¹³C]glutamine and [U-¹³C]glutamate nih.gov
CD8+ T cells in vivoTCA Cycle Intermediates, AspartateSignificant labeling of TCA cycle intermediates and aspartate from glutamine was observed.U-[¹³C]glutamine nih.gov
Rat brain slicesNeurotransmitters, TCA cycle intermediates, AlanineBoth glutamine and glutamate served as precursors for a range of metabolites.[3-¹³C]glutamine documentsdelivered.com

Nitrogen Assimilation and Excretion Pathways Related to L-Glutamic Acid

Glutamate is a central hub in nitrogen metabolism, playing a pivotal role in both the assimilation of inorganic nitrogen into organic molecules and the excretion of excess nitrogen.

Nitrogen Assimilation: In many organisms, including plants and bacteria, the primary pathway for ammonia assimilation involves the sequential action of glutamine synthetase and glutamate synthase (GOGAT). researchgate.net Ammonia is first incorporated into glutamate to form glutamine, and then the amide nitrogen of glutamine is transferred to α-ketoglutarate to form two molecules of glutamate. researchgate.net While direct tracing with L-Glutamic Acid (1-13C) primarily follows the carbon backbone, it provides crucial information about the carbon skeletons required for nitrogen incorporation. Studies combining ¹³C and ¹⁵N isotopic tracers have highlighted the central role of glutamate as a nitrogen donor in various transamination reactions for the synthesis of other amino acids. nih.gov

Nitrogen Excretion: In ureotelic organisms, excess nitrogen is excreted in the form of urea (B33335). Glutamate plays a key role in delivering nitrogen to the urea cycle. The amino groups from various amino acids are collected in the form of glutamate through transamination reactions. nih.gov Glutamate can then be deaminated by glutamate dehydrogenase to release free ammonia, which enters the urea cycle. nih.gov Alternatively, the amino group of glutamate can be transferred to oxaloacetate to form aspartate, another nitrogen donor for the urea cycle. wikipedia.org By tracing the metabolism of L-Glutamic Acid (1-13C), researchers can understand the contribution of its carbon skeleton to the pool of molecules that are intricately linked with nitrogen disposal pathways. For instance, the differential metabolic fate of the carbon skeleton and the amino-nitrogen of amino acids has been studied using dual-labeling approaches. physiology.org

Applications of L Glutamic Acid 1 13c in Specific Biological Systems Non Human

Microbial Metabolism and Fermentation Studies

Stable isotope tracing with compounds like L-Glutamic Acid (1-13C) is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of intracellular reactions. nih.govcreative-proteomics.com This approach is instrumental in understanding and engineering microbial metabolism for various biotechnological purposes.

In the realm of metabolic engineering, 13C-MFA is a critical tool for understanding the physiology of microbial hosts and identifying key metabolic nodes. nih.gov By tracing the flow of carbon from labeled substrates, researchers can map intracellular fluxes and pinpoint bottlenecks in the production of desired biochemicals. mdpi.comresearchgate.net

For instance, in the production of poly-γ-glutamic acid (γ-PGA) by Bacillus licheniformis, 13C-MFA has been employed to investigate the effects of genetic modifications. nih.govfrontiersin.org Overexpression of the dltB gene was shown to increase the flux through the tricarboxylic acid (TCA) cycle and enhance the supply of ATP and NADPH, which are crucial for γ-PGA synthesis. nih.govfrontiersin.org Similarly, studies on Corynebacterium glutamicum, a key industrial bacterium for amino acid production, have utilized 13C-labeled substrates to elucidate metabolic flux distributions during growth and production phases. researchgate.netnih.govbepls.com These analyses have helped in understanding the roles of different anaplerotic pathways in glutamic acid production. researchgate.net

The choice of the 13C-labeled substrate is a critical factor in the experimental design of 13C-MFA. mdpi.comnih.gov While glucose is a common tracer, the use of labeled amino acids like glutamic acid can provide more direct insights into amino acid metabolism and its connection to central carbon pathways.

Table 1: Research Findings in Microbial Metabolic Engineering

Organism Application Key Findings with 13C Tracing
Bacillus licheniformis Enhanced γ-PGA production Overexpression of dltB increased TCA cycle flux and cofactor supply. nih.govfrontiersin.org
Corynebacterium glutamicum L-glutamic acid production Elucidation of anaplerotic pathway fluxes under different production triggers. researchgate.net

Understanding the metabolic adaptations of pathogens within their host is crucial for developing new therapeutic strategies. 13C-Flux Spectral Analysis (13C-FSA) has been used to investigate the metabolism of intracellular pathogens like Mycobacterium tuberculosis. nih.gov By tracing 13C-labeled substrates, researchers have determined that M. tuberculosis utilizes a mix of amino acids, C1, and C2 substrates obtained from the host cell. nih.gov

Specifically, studies have shown that intracellular M. tuberculosis has access to glycolytic C3 substrates and that the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK) plays a gluconeogenic role during infection. nih.gov This detailed metabolic information, gained through the use of 13C-labeled compounds, can help identify essential metabolic pathways in pathogens that could be targeted by new drugs.

Mammalian Cell Culture Metabolism Research

Stable isotope tracing is a powerful technique for dissecting the complex metabolic networks of mammalian cells in culture. creative-proteomics.com L-Glutamic Acid (1-13C) is a valuable tracer in these studies, providing insights into nutrient utilization and metabolic reprogramming in various physiological and pathological states.

By supplying cell cultures with L-Glutamic Acid (1-13C), researchers can track the incorporation of the 13C label into downstream metabolites. nih.gov This allows for the quantification of glutamine's contribution to various metabolic pathways, including the TCA cycle and the synthesis of other amino acids and lipids. nih.govnih.gov

The choice between different isotopically labeled glutamine tracers, such as [1-13C]glutamine or uniformly labeled [U-13C5]glutamine, depends on the specific metabolic pathway being investigated. nih.gov For example, [1-13C]glutamine is particularly useful for tracing the reductive carboxylation pathway, as the 13C label is lost during the oxidative TCA cycle but retained in the reductive pathway. nih.gov

A hallmark of cancer cells is their rewired metabolism, which supports high rates of proliferation. creative-proteomics.com Stable isotope tracing with 13C-labeled substrates has become an indispensable tool for studying these metabolic alterations. creative-proteomics.com

Glutamine metabolism is often significantly altered in cancer cells. umich.educreative-proteomics.com Studies using 13C-labeled glutamine have revealed that many cancer cells exhibit a high rate of glutaminolysis, where glutamine is converted to α-ketoglutarate to replenish the TCA cycle. researchgate.net Furthermore, some cancer cells utilize a reductive carboxylation pathway to convert glutamine-derived α-ketoglutarate into citrate (B86180), which can then be used for lipid synthesis. researchgate.net

13C-based metabolic flux analysis has been applied to various cancer cell lines to quantify the metabolic reprogramming that occurs in response to oncogenic signals. vanderbilt.edu For example, in B-cells with tunable expression of the Myc oncoprotein, isotopically nonstationary MFA revealed a global upregulation of amino acid consumption and an increased reliance on mitochondrial oxidative metabolism in cells with high Myc expression. vanderbilt.edu

Table 2: Research Findings in In Vitro Disease Models

Cell Type/Disease Model Application Key Findings with 13C Tracing
Glioblastoma (GBM) cells Investigating metabolic responses to lysosome inhibition Uncovered that glutamine, through its released ammonia (B1221849), activates lipid synthesis to promote GBM growth. nih.gov
Ovarian cancer cells Understanding tumor microenvironment interactions Cancer-associated fibroblasts (CAFs) were found to produce and supply glutamine to cancer cells. umich.edu

Animal Models in Vivo Metabolic Profiling

Infusion of 13C-labeled metabolites in animal models provides a gold-standard approach for understanding in vivo metabolism. nih.govnih.gov This technique allows for the tracing of nutrient utilization in specific tissues and cell types within a living organism, offering a more physiologically relevant picture than in vitro studies.

L-Glutamic Acid (1-13C), or more commonly, labeled glutamine, is used to probe in vivo metabolism in various contexts, including cancer and immunology. nih.govresearchgate.net For instance, in studies of tumor metabolism in mice, 13C-labeled glutamine has been delivered via intraperitoneal injection or jugular delivery to track its fate in tumor tissues. ckisotopes.com These studies have provided valuable information about the metabolic pathways that are active in tumors in their native environment.

In the field of immunology, in vivo infusion of 13C-labeled glutamine in mice infected with Listeria monocytogenes has been used to study the metabolism of CD8+ T effector cells. nih.govnih.gov These studies have shown that early effector T cells utilize glutamine anaplerosis to support the TCA cycle for ATP production and de novo pyrimidine (B1678525) synthesis. nih.govnih.govresearchgate.net Interestingly, these cells were found to switch their fuel preference from glutamine to acetate (B1210297) later in the infection. nih.govresearchgate.net

Table 3: Research Findings in Animal Models

Animal Model Application Key Findings with 13C Tracing
Mice with Listeria monocytogenes infection Studying CD8+ T cell metabolism Early effector T cells use glutamine for ATP production and nucleotide synthesis, later switching to acetate. nih.govnih.govresearchgate.net
Mice with lung tumors Comparing in vivo and in vitro tumor metabolism Contrary to in vitro findings, lung tumors in vivo rely more on glucose than glutamine to fuel the TCA cycle. kuleuven.be

Tracing Brain Metabolism and Neurotransmitter Dynamics in Rodent Models

L-Glutamic Acid (1-13C) is extensively used in conjunction with Carbon-13 Magnetic Resonance Spectroscopy (13C MRS) to non-invasively study brain energy metabolism and the dynamics of neurotransmitter cycling in rodent models. Glutamate (B1630785) is the principal excitatory neurotransmitter, and its metabolic interplay with glutamine in astrocytes is crucial for normal brain function. This process, known as the glutamate-glutamine cycle, involves the uptake of synaptically released glutamate by astrocytes, its conversion to glutamine, and the subsequent transfer of glutamine back to neurons to replenish the glutamate supply.

Researchers utilize 13C-labeled precursors, including [1-13C]glucose, which labels glutamate and glutamine through the tricarboxylic acid (TCA) cycle, to measure the rates of this cycle. Studies in rats have demonstrated that the rate of the glutamate-glutamine cycle is substantial and is tightly coupled to neuronal glucose oxidation. It is estimated that up to 80% of the energy derived from neuronal glucose oxidation is consumed by processes supporting glutamate signaling. By tracking the incorporation of the 13C label from glucose into the carbon backbones of glutamate and glutamine, researchers can quantify the flux through this critical neurotransmitter pathway.

These tracer studies have provided significant insights into how various physiological and pathological conditions affect brain metabolism. For instance, research in rat models has shown that alterations in the glutamate-glutamine cycling flux are associated with conditions like epilepsy and can be modulated by anesthesia and various drugs that alter glutamate or GABA concentrations.

Interactive Data Table: Key Findings from 13C Tracer Studies in Rodent Brain

Parameter MeasuredRodent ModelKey Finding
Glutamate-Glutamine Cycling FluxRatTightly coupled to oxidative glucose metabolism.
Neurotransmitter Energy BudgetRat~80% of neuronal glucose oxidation energy supports glutamate signaling.
Pathophysiological AlterationsRatCycling flux is altered in epilepsy models.
Pharmacological ModulationRatAnesthetics and drugs affecting GABA can alter the cycling rate.

Skeletal Muscle Metabolism and Exercise Physiology

In the realm of exercise physiology, L-glutamic acid plays a central role in energy provision and amino acid metabolism within skeletal muscle. While direct tracer studies with L-Glutamic Acid (1-13C) during exercise in rodent models are not as extensively documented as in neuroscience, the metabolic principles are well-established. Glutamate is a key participant in the TCA cycle, which is the primary pathway for cellular energy production.

During physical exertion, the demand for energy in skeletal muscle increases dramatically. Glutamate contributes to meeting this demand through its conversion to α-ketoglutarate, a TCA cycle intermediate. Studies in rats have shown that exercise influences the concentrations of glutamate and its precursor, glutamine, in both plasma and muscle tissue. For example, prolonged exercise can lead to a reduction in plasma glutamine levels, which may be partly due to increased uptake and utilization by muscles.

Research on resistance exercise training in rats has demonstrated changes in the intramuscular concentrations of glutamate. Following a resistance training protocol, the glutamate content in the extensor digitorum longus (EDL) muscles of rats was found to be augmented. This suggests an adaptive response to the metabolic demands of repeated exercise, highlighting the importance of glutamate in muscle protein metabolism and energy homeostasis.

Interactive Data Table: Glutamate Metabolism in Rodent Skeletal Muscle

ConditionMuscle TypeObservationImplication
Prolonged ExerciseSoleusDecreased glutamine, glutamate, and ammonia 24h post-exercise. nih.govPotential contribution to decreased plasma glutamine. nih.gov
Resistance Exercise TrainingExtensor Digitorum LongusIncreased glutamate concentration. nih.govAdaptation to metabolic demands of exercise. nih.gov

Liver and Kidney Metabolic Function Studies

The liver and kidneys are central hubs of metabolism, and L-Glutamic Acid (1-13C) has been employed as a tracer to investigate their intricate metabolic functions in rodent models. In the liver, glutamate is a key player in amino acid metabolism, the urea (B33335) cycle, and gluconeogenesis. Studies using perfused rat livers with 13C-labeled substrates have successfully tracked the metabolic fate of these precursors into glutamate and glutamine. These experiments have revealed the active interplay between mitochondrial and cytosolic pools of metabolites and have provided evidence for an active glutamine-glutamate futile cycle within liver cells.

In the kidney, glutamate is a primary substrate for ammoniagenesis and gluconeogenesis, processes that are vital for acid-base balance. Research using renal tubules from both normal and chronically acidotic rats has utilized [3-13C]glutamate to trace the metabolic fate of its carbon skeleton. These studies found that in acidosis, there is a significant shift in glutamate metabolism. The flux of glutamate carbon towards glucose formation (gluconeogenesis) is substantially increased, while its recycling back to glutamate and its use in forming aspartate and glutamine are diminished. This demonstrates a key metabolic adaptation in the kidney to counteract acidosis, where the production of ammonia (for acid excretion) and glucose (for energy) from glutamate is prioritized.

Interactive Data Table: 13C-Glutamate Tracing in Rat Liver and Kidney

OrganCondition13C-TracerKey Metabolic Finding
LiverPerfused[2-13C]acetateEvidence of an active glutamine-glutamate futile cycle. nih.gov
Kidney TubulesNormal[3-13C]glutamate~15% of glutamate carbon used for glucose formation.
Kidney TubulesChronic Metabolic Acidosis[3-13C]glutamateGlutamate carbon flux to glucose increased to ~30%, with reduced recycling.

Plant Metabolism and Photosynthesis Research

L-Glutamic Acid is a cornerstone of plant metabolism, situated at the critical intersection of carbon and nitrogen assimilation. The use of 13C-labeled tracers has been invaluable in dissecting these complex metabolic networks.

Nitrogen Metabolism and Carbon Assimilation in Plants

In plants, the assimilation of inorganic nitrogen (primarily nitrate (B79036) and ammonium) into organic forms occurs via the synthesis of glutamate and glutamine. This process is tightly linked to carbon metabolism, as it requires carbon skeletons, such as α-ketoglutarate, which are derived from photosynthesis and the TCA cycle.

Isotopic labeling studies, often using 13CO2 or 13C-labeled amino acids, have been instrumental in quantifying the flux of newly fixed carbon into the glutamate pool. Research on illuminated leaves has shown that while glutamate is central to nitrogen assimilation, the de novo synthesis of glutamate from currently assimilated photosynthetic carbon represents a relatively small but highly regulated flux. This flux is notably upregulated under conditions of low CO2, highlighting an adaptive response to photorespiratory conditions.

Further studies combining 13C and 15N labeling have provided detailed insights into how plants take up and metabolize organic nitrogen sources. For example, when cucumber seedlings were supplied with dual-labeled alanine (B10760859), the 13C and 15N tags revealed that while intact alanine is taken up by the roots, it is rapidly metabolized. The carbon and nitrogen are then incorporated into other amino acids, with glutamate and glutamine being predominant, underscoring their central role as hubs for redistributing assimilated nitrogen and carbon throughout the plant.

Interactive Data Table: 13C Tracing of Carbon and Nitrogen Assimilation in Plants

Plant System13C SourceKey Finding
Illuminated Leaves13CO2De novo synthesis of glutamate from photosynthetic carbon is a small, regulated flux, increased at low CO2. mdpi.com
Cucumber SeedlingsL-Ala-1-13C,15NCarbon and nitrogen from absorbed alanine are rapidly assimilated into glutamate and glutamine.

Stress Response and Developmental Biology of Plants

Glutamic acid is a precursor for the synthesis of several compounds that are crucial for plant responses to environmental stress. One of the most important is proline, an osmoprotectant that accumulates in plants under drought and salt stress. Glutamate is also a key component in the synthesis of glutathione, a major antioxidant.

While many studies have investigated the positive effects of exogenously applying unlabeled glutamic acid to mitigate stress, the use of 13C-labeled glutamate provides a more mechanistic understanding of its role. For instance, in studies on the response of the bacterium Methylocystis to salt stress, asparagine-derived 13C-carbon was traced into nearly all amino acids. The 13C-labeling pattern indicated that glutamate serves as a major hub, connecting central carbon and amino acid pathways, which is crucial for the osmoprotective effect. This highlights how the metabolic flux through glutamate is altered to produce compounds that help the organism cope with osmotic stress.

In developmental biology, glutamic acid and its derivatives are involved in processes ranging from seed germination to pollen tube growth. Isotopic labeling techniques are emerging as powerful tools to study the metabolic fluxes that underpin these developmental transitions. For example, stable isotope labeling in Arabidopsis has been used to create quantitative phosphoproteomic maps, which can help to elucidate the signaling networks, often involving amino acid metabolism, that regulate plant development.

Interactive Data Table: Role of Glutamate Metabolism in Plant Stress Response

Organism/PlantStress TypeObservation from 13C Tracing
Methylocystis sp.Salt StressAsparagine-derived 13C is incorporated into various amino acids, with glutamate acting as a major metabolic hub. researchgate.net
LettuceWater StressExogenous glutamic acid application showed slightly positive effects on proline content. nih.gov

Advanced Research Topics and Emerging Methodologies with L Glutamic Acid 1 13c

Spatially Resolved Metabolic Tracing Techniques

Recent advancements in analytical techniques have enabled the visualization of metabolic processes directly within the complex architecture of tissues. Spatially resolved metabolic tracing, particularly when combined with isotopically labeled compounds like L-Glutamic Acid (1-13C), offers a powerful approach to understanding metabolic heterogeneity and dynamics in a spatial context.

Microscopic Imaging of Isotopic Labeling

Microscopic imaging of isotopic labeling allows for the visualization of the metabolic fate of L-Glutamic Acid (1-13C) at a subcellular or cellular level. Techniques such as Mass Spectrometry Imaging (MSI) are at the forefront of this field. MSI modalities like matrix-assisted laser desorption/ionization (MALDI)-MSI enable the direct analysis of tissue cryosections, generating ion images that map the distribution of specific molecules. escholarship.org

When a 13C-labeled substrate such as L-Glutamic Acid (1-13C) is introduced into a biological system, MSI can track the incorporation of the 13C label into downstream metabolites. This "iso-imaging" approach provides a spatial map of metabolic activity. salk.eduacs.orgnih.gov For instance, researchers have used this technique to observe spatial gradations in carbon inputs into the tricarboxylic acid (TCA) cycle and glutamate (B1630785) synthesis in the brain. salk.eduacs.orgnih.gov This allows for the differentiation of metabolic activities in distinct anatomical regions, such as the preference for glutamine and citrate (B86180) as TCA cycle substrates in the kidney cortex versus fatty acids in the medulla. salk.eduacs.orgnih.gov

The integration of stable isotope tracers with MSI provides a quantitative dimension to metabolic imaging, revealing not just the presence of metabolites but the rates of their production and consumption across different tissue regions. acs.org This has been instrumental in studying the rapid metabolic responses to neuronal stimulation in brain slices, where changes in the labeling of TCA cycle intermediates derived from labeled glucose or glutamine can be monitored with spatial and temporal precision. escholarship.org

Table 1: Key Methodologies in Spatially Resolved Isotopic Imaging

Technique Description Application with L-Glutamic Acid (1-13C)
MALDI-MSI A soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules from tissue sections. Maps the spatial distribution of L-Glutamic Acid (1-13C) and its 13C-labeled metabolites within a tissue slice, revealing localized metabolic pathways.
SIMS A technique that uses a focused primary ion beam to sputter the surface of a sample, generating secondary ions that are analyzed by a mass spectrometer. Provides high-resolution imaging of isotopic labeling at the subcellular level, allowing for the visualization of 13C incorporation within individual cells.

| NanoSIMS | A high-resolution secondary ion mass spectrometry technique that can image the distribution of elements and isotopes with nanometer-scale resolution. | Enables the tracing of 13C from L-Glutamic Acid (1-13C) into specific organelles, providing insights into compartmentalized metabolism. |

Integration with Optogenetics and Chemogenetics for Metabolic Perturbation Studies

The combination of L-Glutamic Acid (1-13C) tracing with optogenetic and chemogenetic tools represents a cutting-edge approach to dissecting the causal relationships between cellular activity and metabolic reprogramming. nih.govnih.govresearchgate.net Optogenetics and chemogenetics allow for the precise temporal and spatial control of specific cell populations, and when coupled with stable isotope tracing, they can reveal the metabolic consequences of these targeted perturbations. nih.govnih.govresearchgate.net

Optogenetics utilizes light-sensitive proteins (opsins) to control the activity of genetically defined neurons or cell types. dntb.gov.ua For example, by expressing an excitatory opsin in a specific neuronal population and then stimulating it with light, researchers can induce neuronal firing and subsequently use L-Glutamic Acid (1-13C) to trace the resulting changes in glutamate metabolism and associated pathways like the TCA cycle. nih.gov This can help to elucidate how the metabolic activity of specific neural circuits is altered during different behavioral states.

Chemogenetics, on the other hand, employs engineered receptors that are activated by specific, otherwise inert, small molecules. nih.gov This allows for longer-lasting and non-invasive modulation of cellular activity. nih.govresearchgate.net By expressing an inhibitory chemogenetic receptor in a population of cancer cells, for instance, one could suppress their activity and then use L-Glutamic Acid (1-13C) to trace how this inhibition affects glutamine addiction and the flux through anaplerotic pathways. nih.gov

These integrated approaches provide a powerful platform for understanding how specific cellular activities drive metabolic phenotypes in both health and disease. The ability to manipulate a specific cell type and then trace the metabolic fate of L-Glutamic Acid (1-13C) offers an unprecedented level of detail in understanding complex biological systems.

High-Throughput Isotope Tracing Platforms

The increasing demand for metabolic analysis in systems biology and drug discovery has spurred the development of high-throughput isotope tracing platforms. These platforms aim to automate and streamline the process of stable isotope tracing experiments, from cell culture and sample preparation to data acquisition and analysis. nih.gov The use of L-Glutamic Acid (1-13C) in these platforms allows for the rapid assessment of metabolic responses to a wide range of genetic or chemical perturbations.

Key components of high-throughput isotope tracing platforms include:

Automated Cell Culture Systems: Robotic systems for seeding, treating, and harvesting cells in multi-well plates, enabling the parallel processing of numerous experimental conditions.

Rapid Sample Preparation: Automated liquid handling systems for metabolite extraction and derivatization, minimizing sample handling time and variability.

Advanced Analytical Instrumentation: Fast-scanning mass spectrometers, often coupled with ultra-high-performance liquid chromatography (UHPLC), for the rapid and sensitive detection of isotopologues.

Integrated Data Analysis Software: Sophisticated software for automated peak integration, natural isotope abundance correction, and calculation of metabolic fluxes. nih.gov

These platforms are instrumental in large-scale studies, such as screening compound libraries for their effects on cancer cell metabolism or identifying genetic modifiers of metabolic pathways. By using L-Glutamic Acid (1-13C) as a tracer, researchers can quickly assess how different perturbations impact central carbon metabolism, amino acid synthesis, and other glutamine-dependent pathways. creative-proteomics.com The development of these high-throughput methods is crucial for accelerating the pace of metabolic research and translating findings into therapeutic applications. nih.gov

Computational Modeling of Complex Metabolic Networks Informed by L-Glutamic Acid (1-13C) Data

Data generated from L-Glutamic Acid (1-13C) tracing experiments are often complex, requiring computational models to interpret the isotopic labeling patterns and estimate intracellular metabolic fluxes. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful computational technique that uses a mathematical model of cellular metabolism to simulate the flow of 13C atoms through the metabolic network. researchgate.net

The process of 13C-MFA involves several key steps:

Model Construction: A stoichiometric model of the relevant metabolic pathways is constructed, defining the reactions and the atom transitions for each reaction.

Isotope Labeling Experiment: Cells or tissues are cultured in the presence of L-Glutamic Acid (1-13C), and the mass isotopomer distributions of key metabolites are measured by mass spectrometry or NMR.

Flux Estimation: The experimental labeling data are used to constrain the computational model. An optimization algorithm is then used to find the set of metabolic fluxes that best explains the observed labeling patterns.

Statistical Analysis: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated.

Several software tools and platforms have been developed to facilitate 13C-MFA, such as Escher-Trace for data visualization and FluxML for model exchange. escholarship.orgresearchgate.netfrontiersin.org More recently, machine-learning-based frameworks are being developed to improve the speed and accuracy of flux estimation from large-scale isotope tracing datasets. osti.govx-mol.com These computational approaches are essential for extracting meaningful biological insights from the complex data generated in L-Glutamic Acid (1-13C) tracing experiments, enabling a quantitative understanding of metabolic reprogramming in various physiological and pathological conditions. nih.gov

Table 2: Mentioned Compound Names

Compound Name
L-Glutamic Acid (1-13C)
Glutamate
Glutamine
Citrate
Glucose
Fatty acids

Future Directions and Perspectives in L Glutamic Acid 1 13c Research

Innovations in Tracer Design and Synthesis

The utility of L-Glutamic acid (1-¹³C) is intrinsically linked to the sophistication of its design and the synthesis of novel tracer variants. While single-label tracers have been invaluable, the future lies in more complex, multi-isotope labeled molecules that can provide a higher dimension of metabolic information.

Future tracer designs are moving towards multiplexed labeling strategies, incorporating not only ¹³C but also other stable isotopes such as Deuterium (²H) and Nitrogen-15 (¹⁵N) within the same glutamic acid molecule. chempep.com For instance, a glutamic acid molecule labeled with ¹³C at specific carbons and ¹⁵N at the amino group can simultaneously track both carbon and nitrogen flux, offering a more complete picture of amino acid metabolism. This approach is critical for resolving the contributions of glutamic acid to pathways like transamination and nucleotide synthesis. nih.gov

Another area of innovation is the development of site-selective or positional isotope labeling. chempep.com While L-Glutamic acid (1-¹³C) is effective for tracking entry into the TCA cycle via α-ketoglutarate, tracers with ¹³C at other positions (e.g., L-Glutamic acid (5-¹³C)) provide complementary information on pathways like reductive carboxylation, a key pathway in cancer metabolism. researchgate.net The ability to synthesize these varied isotopologues with high purity is essential for accurately dissecting competing metabolic routes.

The table below summarizes emerging trends in stable isotope tracer design applicable to glutamic acid research.

Tracer Design InnovationRationale & ApplicationPotential Insight from L-Glutamic Acid Tracer
Multi-Isotope Labeling (e.g., ¹³C, ¹⁵N) Simultaneously tracks the fate of different atoms (carbon, nitrogen) from a single precursor molecule. chempep.comDecouples carbon skeleton fate from nitrogen fate; clarifies roles in transamination vs. TCA cycle anaplerosis.
Positional Isotopologues (e.g., 1-¹³C vs. 5-¹³C) Different carbon positions report on distinct metabolic pathways.Differentiates oxidative metabolism (via 1-¹³C decarboxylation) from reductive carboxylation (retention of C5). researchgate.net
Clumped Isotopes Incorporates multiple ¹³C atoms in the same molecule to trace bond-breaking and formation events.Provides fine-grained detail on enzymatic reaction mechanisms and pathway reversibility.
Cell-Type Specific Labeling Employs genetic tools or targeted delivery to introduce tracers into specific cell populations within a complex tissue. chempep.comEnables in-vivo or co-culture studies to distinguish the metabolism of different cell types (e.g., tumor vs. stromal cells).

These advanced tracer designs will enable researchers to ask more nuanced questions about metabolic regulation and compartmentalization.

Expansion of Analytical Capabilities for Subcellular and Single-Cell Resolution

The full potential of advanced L-Glutamic acid (1-¹³C) tracers can only be realized through parallel innovations in analytical technology. The ability to measure isotope labeling patterns with high sensitivity and spatial resolution is critical for understanding metabolism at the levels that matter most: the single cell and the subcellular organelle.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become the gold standard for metabolomics. nih.gov Future advancements will focus on enhancing sensitivity to detect low-abundance metabolites from minute sample volumes, a prerequisite for single-cell analysis. chempep.com Methodologies are being developed to analyze the metabolome of individual cells, revealing the metabolic heterogeneity that is often obscured in bulk tissue analyses. chempep.com Tracking L-Glutamic acid (1-¹³C) at this level could, for example, identify subpopulations of cancer cells with distinct metabolic phenotypes that may contribute to drug resistance.

Furthermore, understanding eukaryotic metabolism requires resolving metabolic activities within distinct organelles, such as the cytosol and mitochondria. nih.gov Techniques for compartment-specific metabolomics, which involve rapid fractionation of cells and subsequent analysis of organelle-specific extracts, are crucial. nih.gov Applying these methods to L-Glutamic acid (1-¹³C) tracing can precisely quantify the flux through mitochondrial transporters and distinguish the activity of cytosolic versus mitochondrial isoenzymes. nih.gov Such studies have revealed that ignoring subcellular information can lead to inaccurate estimations of key metabolic fluxes, such as those carried by the aspartate-glutamate carrier. nih.gov

The table below outlines key analytical techniques and their role in advancing L-Glutamic acid (1-¹³C) research.

Analytical CapabilityResolutionApplication to L-Glutamic Acid (1-¹³C) Research
Single-Cell Mass Spectrometry Individual CellsQuantifies metabolic heterogeneity within a cell population; identifies rare metabolic states.
Subcellular Metabolomics Organelles (Mitochondria, Cytosol)Measures compartment-specific metabolite labeling to resolve fluxes across mitochondrial carriers and isoenzyme activities. nih.gov
Mass Spectrometry Imaging (Spatial Metabolomics) Tissues (Spatial Resolution)Maps the distribution of L-Glutamic acid (1-¹³C) and its downstream metabolites within a tissue slice, linking metabolism to histology. chempep.com
Nuclear Magnetic Resonance (NMR) Intact Tissues/OrganismsProvides non-invasive, real-time measurement of metabolic fluxes in vivo, particularly in brain and muscle tissue. mdpi.com

These analytical frontiers will transform metabolic research from a static, bulk-level analysis to a dynamic, high-resolution map of cellular activity.

Application to Novel Biological Questions and Systems

With advanced tracers and analytical methods, L-Glutamic acid (1-¹³C) can be applied to a new generation of biological questions and experimental systems, moving beyond cell culture to more complex in-vivo environments.

One of the most active areas is cancer metabolism. While the role of glutamine (a direct metabolic precursor to glutamate) in fueling the TCA cycle is well-established, L-Glutamic acid (1-¹³C) tracing is being used to dissect this process with greater precision in various cancer models. researchgate.netf1000research.com It can help quantify the reliance of tumors on glutaminolysis and identify metabolic liabilities that could be targeted with novel therapies. researchgate.net

Immunometabolism is another rapidly emerging field. The metabolic reprogramming that accompanies immune cell activation is critical for an effective immune response. Studies using ¹³C-labeled glutamine and glucose have shown that CD8+ T cells dramatically alter their metabolism during proliferation and differentiation. nih.gov L-Glutamic acid (1-¹³C) can be used to probe how these cells utilize glutamate (B1630785) to support ATP production, nucleotide synthesis, and the generation of effector molecules, providing insights into both protective immunity and the metabolic dysfunction seen in T cell exhaustion. frontiersin.org

Furthermore, the application of stable isotope tracing in biomanufacturing represents a novel frontier. In cultures of Chinese Hamster Ovary (CHO) cells used to produce therapeutic proteins, comprehensive ¹³C-amino acid tracing, including glutamic acid, has been used to identify and trace the origins of secreted metabolic by-products that can inhibit cell growth and productivity. pnas.orgresearchgate.net This knowledge can be used to optimize cell culture media and engineer cell lines for more efficient production of biotherapeutics. researchgate.net

Challenges and Opportunities in Advancing Metabolic Research with L-Glutamic Acid (1-¹³C)

Despite the immense potential, significant challenges must be addressed to fully leverage L-Glutamic acid (1-¹³C) in metabolic research.

Challenges:

In Vivo Complexity: Translating findings from cell culture to in-vivo systems is a major hurdle. Achieving high levels of isotopic enrichment in whole organisms is difficult, and metabolite exchange between different organs and tissues complicates data interpretation. f1000research.com

Data Analysis and Modeling: ¹³C-Metabolic Flux Analysis (¹³C-MFA) requires sophisticated computational models to convert raw mass spectrometry data into meaningful metabolic fluxes. creative-proteomics.comnih.gov The complexity of these models increases substantially when dealing with compartmentalized eukaryotic systems.

Metabolite Recycling: In long-term experiments, the ¹³C label from L-Glutamic acid can be reincorporated into other metabolites, making it difficult to trace the initial metabolic fate and interpret flux measurements accurately. chempep.com

Opportunities:

Systems Biology Integration: The greatest opportunity lies in integrating ¹³C-MFA data with other 'omics' datasets (e.g., transcriptomics, proteomics). chempep.com This multi-omics approach provides a holistic view, linking metabolic function to its underlying genetic and enzymatic regulation.

Clinical Translation: There is a significant opportunity to use L-Glutamic acid (1-¹³C) tracing in clinical settings. It could be used to non-invasively probe tumor metabolism in patients to predict response to therapy or to diagnose metabolic disorders. chempep.com

Identifying Novel Drug Targets: By precisely mapping how metabolic pathways are rewired in disease, L-Glutamic acid (1-¹³C) tracing can help identify specific enzymes or transporters that are critical for pathology and represent promising new targets for drug development. f1000research.com

Q & A

Basic Research Questions

Q. How is L-Glutamic Acid (1-13C) synthesized and characterized for research applications?

  • Methodological Answer : L-Glutamic Acid (1-13C) is typically synthesized via microbial fermentation using organisms like Corynebacterium glutamicum, with ¹³C-labeled precursors introduced into the growth medium. Chemical synthesis routes may also employ isotope-enriched starting materials. Characterization involves nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at the C1 position and high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to verify chemical purity (>98%) and isotopic enrichment (>99% ¹³C) .

Q. What analytical techniques are critical for assessing isotopic purity and stability of L-Glutamic Acid (1-13C)?

  • Methodological Answer : Isotopic purity is validated using ¹³C-NMR to confirm positional labeling and isotope-ratio mass spectrometry (IR-MS) to quantify ¹³C abundance. Stability studies involve accelerated degradation tests under varying pH and temperature conditions, monitored via HPLC to detect decomposition products. Microbial contamination risks (e.g., endotoxins) require pyrogen testing if used in cell culture .

Q. How does the choice of isotopic labeling position (e.g., C1 vs. C5) impact experimental outcomes in metabolic studies?

  • Methodological Answer : The C1 position is critical for tracking glutamic acid’s entry into the tricarboxylic acid (TCA) cycle via α-ketoglutarate. C1-labeled glutamic acid allows researchers to trace ¹³C incorporation into downstream metabolites like succinate or citrate, whereas C5 labeling is better suited for studying gluconeogenesis. Positional selection must align with the metabolic pathway under investigation .

Advanced Research Questions

Q. How can L-Glutamic Acid (1-13C) be integrated into metabolic flux analysis (MFA) to resolve pathway ambiguities?

  • Methodological Answer : MFA using ¹³C-labeled glutamic acid involves feeding the tracer to cell cultures, followed by quenching metabolism at timed intervals. Extracted metabolites are analyzed via LC-MS or GC-MS to quantify ¹³C enrichment. Computational modeling (e.g., isotopomer spectral analysis) reconciles experimental data with metabolic network predictions. Discrepancies between model outputs and observed labeling patterns may indicate regulatory nodes or unaccounted pathway variants .

Q. What experimental controls are essential to mitigate isotopic dilution or cross-contamination in ¹³C-tracer studies?

  • Methodological Answer : Controls include:

  • Unlabeled controls : To baseline natural ¹³C abundance.
  • Isotope-free media : Eliminate unlabeled carbon sources that dilute the tracer.
  • Blanking protocols : Clean equipment between runs to prevent carryover.
  • Parallel validation : Use complementary techniques (e.g., ¹H-NMR) to confirm MS data. Contamination risks are heightened in studies using multiple isotopes (e.g., ¹⁵N or ²H) .

Q. How can researchers address discrepancies between predicted and observed ¹³C incorporation rates in kinetic studies?

  • Methodological Answer : Discrepancies often arise from incomplete pathway modeling or unregulated enzyme activity. Iterative refinement of metabolic models using sensitivity analysis can identify poorly constrained parameters. For example, adjusting Vmax values for glutamate dehydrogenase or transaminases in C. glutamicum models improves alignment with experimental ¹³C flux data .

Q. What strategies optimize the use of L-Glutamic Acid (1-13C) in multi-omics studies (e.g., metabolomics and proteomics)?

  • Methodological Answer : Combine ¹³C-tracing with stable isotope labeling by amino acids in cell culture (SILAC) for proteomics. For metabolomics, use time-resolved sampling to capture dynamic ¹³C labeling. Data integration requires software tools like MetaFlux or X13CMS to map isotopic patterns across omics layers .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for interpreting low-signal ¹³C-MS data in high-background noise environments?

  • Methodological Answer : Apply noise-reduction algorithms (e.g., wavelet transforms) and bootstrap resampling to estimate confidence intervals for low-abundance isotopologues. Normalize signals to internal standards (e.g., ¹³C-glucose spikes) to correct for instrument drift .

Q. How can researchers ensure reproducibility when replicating studies using L-Glutamic Acid (1-13C) from different suppliers?

  • Methodological Answer : Validate supplier-provided certificates of analysis (CoA) with in-house NMR/MS. Batch-to-batch variability in isotopic enrichment (>99% ¹³C) and chemical purity (>98%) must meet predefined thresholds. Cross-reference primary literature for synthesis protocols and quality benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.